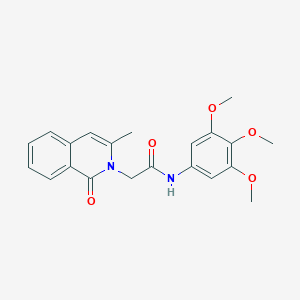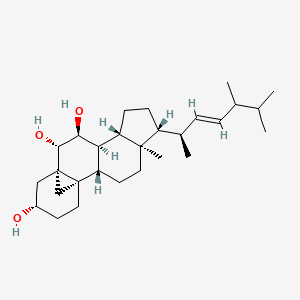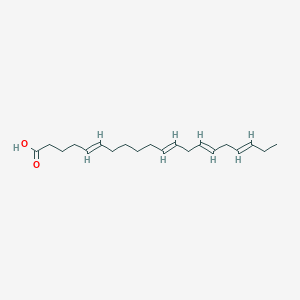
Matridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Matridine is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.
Aplicaciones Científicas De Investigación
1. Chemical Analysis and Derivative Studies
Matridine has been a subject of chemical analysis, particularly focusing on its derivatives and degradation processes. In 1961, Minato and Takeda explored the steric effect of this compound on von Braun degradation, contributing to a deeper understanding of its chemical structure and potential applications in synthesis (Minato & Takeda, 1961). Additionally, Ochiai and Minato's work on the diazotization of decarbonylmethylmatrinamine and ring-closure of matrinic acid derivatives further elucidated the chemical behavior and potential for creating new compounds from this compound (Ochiai & Minato, 1961).
2. Structural Studies
Research has also been conducted on the structure of this compound-related compounds. Iskandarov et al. studied the structure of albertine, an unsaturated alkaloid of the matrine series, through mass and NMR spectroscopy, revealing significant structural insights that contribute to the understanding of this compound and its analogs (Iskandarov, Kamalitdinov, & Yunusov, 1972).
3. Spectroscopy and Ionization Studies
Further, the field of spectroscopy and ionization has benefited from studies involving this compound derivatives. For instance, Lin, Wu, and Tzeng utilized Mass Analyzed Threshold Ionization (MATI) spectroscopy to record the cationic spectra of 2-aminopyridine, aiding in the understanding of molecular geometry and vibrational features that could be applicable to this compound research (Lin, Wu, & Tzeng, 2002).
Propiedades
Fórmula molecular |
C15H26N2 |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-2-8-17-11-12-5-3-9-16-10-4-6-13(15(12)16)14(17)7-1/h12-15H,1-11H2/t12-,13+,14+,15-/m0/s1 |
Clave InChI |
UENROKUHQFYYJA-YJNKXOJESA-N |
SMILES isomérico |
C1CCN2C[C@@H]3CCCN4[C@@H]3[C@@H]([C@H]2C1)CCC4 |
SMILES canónico |
C1CCN2CC3CCCN4C3C(C2C1)CCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)










![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)

